molecular formula C15H22O B590537 EC 430-460-1 CAS No. 133636-82-5

EC 430-460-1

Cat. No.: B590537
CAS No.: 133636-82-5
M. Wt: 218.34
InChI Key: YBDPZJGWLRHCHO-WJNVRWDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EC 430-460-1 corresponds to the compound (+)-(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-spiro-1’-(cyclohex-2’-en-4’-one) (CAS No. 133636-82-5). This bicyclic terpenoid derivative is classified under the European Union’s harmonized hazard system as:

  • C (Corrosive; R34: Causes burns)
  • R43 (Risk of sensitization by skin contact)
  • N; R50-53 (Toxic to aquatic organisms, with long-lasting effects) .

Its molecular structure combines a bicyclic framework with a spiro-linked cyclohexenone moiety, contributing to its reactivity and environmental persistence. The compound is regulated under the EU’s CLP (Classification, Labelling, and Packaging) regulations due to its dual hazards of skin sensitization and aquatic toxicity .

Properties

CAS No.

133636-82-5

Molecular Formula

C15H22O

Molecular Weight

218.34

IUPAC Name

(1R,3S,4S,5S)-4,6,6-trimethylspiro[bicyclo[3.1.1]heptane-3,4/'-cyclohex-2-ene]-1/'-one

InChI

InChI=1S/C15H22O/c1-10-13-8-11(14(13,2)3)9-15(10)6-4-12(16)5-7-15/h4,6,10-11,13H,5,7-9H2,1-3H3/t10-,11+,13-,15-/m0/s1

InChI Key

YBDPZJGWLRHCHO-WJNVRWDZSA-N

SMILES

CC1C2CC(C2(C)C)CC13CCC(=O)C=C3

Synonyms

Spiro[bicyclo[3.1.1]heptan-3,1′-[2]cyclohexen]-4′-on, 2,6,6-trimethyl-, [1S-(1.alpha,2.beta,3.beta,5.alpha)]-

Origin of Product

United States

Preparation Methods

The preparation of EC 430-460-1 involves several synthetic routes and reaction conditions. The compound can be synthesized through the reaction of specific ketones with aliphatic substituents under controlled conditions. Industrial production methods often involve the use of advanced chemical reactors and precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

EC 430-460-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

EC 430-460-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is used in the study of metabolic pathways and enzyme kinetics. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent. In industry, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of EC 430-460-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression. The specific pathways involved depend on the biological context and the concentration of the compound .

Comparison with Similar Compounds

Table 1: Hazard Profiles of this compound and Analogous Compounds

EC Number CAS Number Compound Name Hazards (CLP Codes) Key Risks
430-460-1 133636-82-5 (+)-(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-spiro-1’-cyclohexenone C; R34, R43, N; R50-53 Skin corrosion, sensitization, aquatic toxicity
430-820-8 114341-88-7 3-(2-bromopropionoyl)-4,4-dimethyl-1,3-oxazolan-2-one Xn; R22-48/22, Xi; R38-41, N; R50-53 Harmful if swallowed, skin/eye irritation, aquatic toxicity
412-170-7 83623-61-4 [(4-phenylbutyl)hydroxyphosphoryl]acetic acid Ss (Skin sensitization) Respiratory and skin sensitization
432-360-3 105813-13-6 (-)(3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxy-phenoxymethyl)-N-benzylpiperidine HCl SsA (Skin sensitization, aquatic toxicity) Similar sensitization risks but with additional aquatic toxicity concerns

Key Observations :

  • This compound shares aquatic toxicity (R50-53) with EC 430-820-8 but exhibits unique corrosive properties (R34) absent in other analogs .
  • Unlike EC 412-170-7, which primarily poses sensitization risks, this compound combines sensitization with environmental hazards.

Physicochemical Properties

Table 2: Physicochemical Comparison of this compound and Boronic Acid Derivatives

Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 34545-20-5)
Molecular Weight 236.36 g/mol (estimated) 235.27 g/mol 246.02 g/mol
LogP (Octanol-Water) Estimated 2.15 (XLOGP3) 2.15 (XLOGP3) 0.78 (WLOGP)
Water Solubility Low (data not available) 0.24 mg/mL 0.199 mg/mL
Bioavailability Moderate (skin penetration) 0.55 (ESOL) High GI absorption
Hazards Corrosive, sensitizing, toxic High BBB permeability Irritant, moderate skin penetration

Key Observations :

  • This compound’s logP (2.15) suggests moderate lipophilicity, comparable to boronic acid derivatives, but its aquatic toxicity distinguishes it from non-halogenated analogs .
  • Unlike benzoic acid derivatives (e.g., CAS 34545-20-5), this compound lacks significant gastrointestinal absorption risks but poses higher environmental hazards .

Q & A

Q. How do I validate novel analytical methods for this compound?

  • Answer :
  • Accuracy : Compare results with gold-standard methods (e.g., ICP-MS vs. AAS for metal content analysis) .
  • Precision : Calculate %RSD across intra-day and inter-day replicates .
  • LOD/LOQ : Determine detection limits via serial dilution studies .

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